molecular formula C16H16Cl2N2O4 B14940802 Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B14940802
M. Wt: 371.2 g/mol
InChI Key: RCFUVYXJWMRFAG-UHFFFAOYSA-N
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Description

Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that includes a dichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with an appropriate ester, followed by cyclization and further functionalization to introduce the pyridine ring and other substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its unique structure and activity profile.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H16Cl2N2O4

Molecular Weight

371.2 g/mol

IUPAC Name

methyl 3-[2-(3,4-dichloroanilino)-2-oxoethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C16H16Cl2N2O4/c1-8-11(16(23)24-2)5-9(15(22)19-8)6-14(21)20-10-3-4-12(17)13(18)7-10/h3-4,7,9H,5-6H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

RCFUVYXJWMRFAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(=O)N1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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